molecular formula C11H12N4O4S B1460384 Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2095933-15-4

Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1460384
CAS No.: 2095933-15-4
M. Wt: 296.3 g/mol
InChI Key: CHBZAHREPOLVEJ-UHFFFAOYSA-N
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Description

Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C11H12N4O4S and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 2095933-15-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in cancer treatment.

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O4_{4}S
  • Molecular Weight : 296.30 g/mol
  • SMILES : COC(=O)Cc1c(cnc2n1nc(n2)SC)C(=O)OC

These properties indicate that the compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Compound Evaluation : A series of derivatives were synthesized and tested against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, a derivative exhibited IC50_{50} values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7, demonstrating superior potency compared to the standard drug 5-Fluorouracil (5-Fu) .

The mechanism by which these compounds exert their anticancer effects involves:

  • Inhibition of Cell Proliferation : The most active compounds were shown to inhibit cell growth and colony formation in a dose-dependent manner.
  • Induction of Apoptosis : These compounds triggered apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : The compounds induced G2/M phase arrest in cancer cells, disrupting normal cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity . For example:

  • Compounds from similar classes have been reported to possess inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM .

Table of Biological Activities

Activity TypeCell Line/PathogenIC50_{50} Value (µM)Reference
AnticancerMGC-8039.47
AnticancerHCT-1169.58
AnticancerMCF-713.1
AntimicrobialPseudomonas aeruginosa0.21
AntimicrobialEscherichia coliVaries

Case Study: Synthesis and Evaluation

A study focused on synthesizing various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines revealed that modifications at different positions significantly influenced their biological activity. The study utilized molecular hybridization strategies to enhance potency against cancer cells while maintaining favorable pharmacokinetic profiles.

Research Findings

Research indicates that these compounds can act on multiple targets within cancer cells:

  • ERK Signaling Pathway : Certain derivatives inhibited the ERK signaling pathway, decreasing phosphorylation levels of key proteins involved in cell survival and proliferation.
  • Tubulin Polymerization Inhibition : Some compounds were identified as effective tubulin polymerization inhibitors, disrupting mitotic spindle formation during cell division .

Properties

IUPAC Name

methyl 7-(2-methoxy-2-oxoethyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-18-8(16)4-7-6(9(17)19-2)5-12-10-13-11(20-3)14-15(7)10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBZAHREPOLVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC2=NC(=NN12)SC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.